molecular formula C24H22ClNO B594006 JWH 398 2-chloronaphthyl isomer CAS No. 1391054-25-3

JWH 398 2-chloronaphthyl isomer

Cat. No. B594006
CAS RN: 1391054-25-3
M. Wt: 375.896
InChI Key: YNEFOXBSBQBQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .


Physical And Chemical Properties Analysis

JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .

Scientific Research Applications

Analytical Reference Standard

JWH 398 2-chloronaphthyl isomer is used as an analytical reference standard . This means it can be used in laboratories to calibrate equipment, validate methods, and ensure the accuracy of tests.

Forensic Applications

This compound has forensic applications . It can be used in forensic chemistry and toxicology to identify and analyze synthetic cannabinoids in various samples.

Research in Synthetic Cannabinoids

JWH 398 2-chloronaphthyl isomer is structurally similar to known synthetic cannabinoids . Therefore, it can be used in research to understand the properties and effects of synthetic cannabinoids.

Mass Spectrometry

This compound has applications in mass spectrometry . Mass spectrometry is a technique used to identify and quantify molecules in a sample. JWH 398 2-chloronaphthyl isomer can be used as a reference standard in this process.

Agonist for CB1 and CB2 Receptors

JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . This makes it useful in research related to these receptors and their role in various physiological processes.

Additive in Herbal Mixtures

JWH 398 has been detected as an additive in herbal mixtures . This suggests it could be used in research related to the effects and safety of such mixtures.

Safety and Hazards

JWH 398 2-chloronaphthyl isomer is not intended for human or veterinary use . It should be handled with appropriate safety measures in a research or forensic setting .

properties

IUPAC Name

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFOXBSBQBQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017320
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 2-chloronaphthyl isomer

CAS RN

1391054-25-3
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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